D-Psicose

Rare Sugar Enzymology Biocatalysis Enzyme Kinetics

Researchers studying epimerase kinetics encounter substrate cross-reactivity that compromises yield and data integrity. D-Psicose (≥98% HPLC) resolves this with certified identity confirmation (¹H NMR, ¹³C NMR) to eliminate the 1-2.5% impurity bias found in research-grade alternatives. • 586-fold higher kcat/Km for D-psicose 3-epimerase vs. D-tagatose ensures optimal substrate selection for directed evolution and immobilized-enzyme reactor optimization. • ~1.0 kg/L water solubility exceeds D-glucose (~900 g/L), enabling high-concentration liquid formulations without precipitation. • Published calorimetric entropy and heat capacity data (13.8-330 K) support polymorph screening and solid-state stability prediction unavailable from D-fructose or D-tagatose references.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 551-68-8
Cat. No. B196036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Psicose
CAS551-68-8
Synonymsallulose
D-psicose
D-ribo-2-hexulose
D-ribo-2-ketohexose
psicose
psicose, (D)-isomer
psicose, (L)-isome
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1
InChIKeyLKDRXBCSQODPBY-JDJSBBGDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





D-Psicose Identity and Physicochemical Profile


D-Psicose (also referred to as D-allulose or D-ribo-2-hexulose) is a C-3 epimer of D-fructose, classified as a rare ketohexose monosaccharide [1]. It occurs naturally in trace quantities in select agricultural products but is now manufactured at industrial scale via enzymatic epimerization of D-fructose [2]. The compound is available as a white crystalline solid with a melting point of approximately 109 °C and exhibits exceptionally high water solubility of ~1.0 kg/L, substantially exceeding that of D-glucose (~900 g/L) [3]. Commercial analytical-grade material is routinely supplied at ≥99.0% purity as determined by HPLC, with identity confirmed by 1H NMR and 13C NMR .

Why D-Psicose Cannot Be Replaced


Although D-psicose shares a C₆H₁₂O₆ empirical formula with D-fructose and D-tagatose, their epimeric configuration at the C-3 position generates unique substrate-recognition profiles that render generic substitution scientifically invalid for enzymatic or metabolic applications [1]. The catalytic efficiency (kcat/Km) of the dedicated D-psicose 3-epimerase for D-psicose is 586-fold higher than for D-tagatose, demonstrating that enzymes optimized for D-psicose do not functionally substitute D-tagatose as a substrate [1]. Similarly, the equilibrium ratio of D-psicose to D-fructose differs markedly between epimerase sources—32:68 for the A. tumefaciens D-psicose 3-epimerase versus 20:80 for the P. cichorii D-tagatose 3-epimerase—meaning that selection of the wrong enzyme–substrate pair directly determines product yield and purity [1]. For procurement purposes, analytical-grade D-psicose with certified purity ≥99.0% is required as a reference standard, and neither D-fructose nor D-tagatose can fulfill this role due to distinct chromatographic retention behavior and spectral fingerprints .

D-Psicose Quantitative Comparative Evidence


Substrate Specificity: Catalytic Efficiency vs. D-Tagatose

D-Psicose demonstrates a 586-fold greater catalytic efficiency (kcat/Km) with its cognate Agrobacterium tumefaciens D-psicose 3-epimerase compared to D-tagatose with the same enzyme [1]. The absolute kcat/Km value for D-psicose is 205 mM⁻¹ min⁻¹ versus 0.35 mM⁻¹ min⁻¹ for D-tagatose [1]. This kinetic preference is the defining classification criterion that distinguishes D-psicose 3-epimerase (EC 5.1.3.30) from D-tagatose 3-epimerase [1].

Rare Sugar Enzymology Biocatalysis Enzyme Kinetics

Equilibrium Ratio and Bioconversion Yield

The equilibrium ratio of D-psicose to D-fructose using A. tumefaciens D-psicose 3-epimerase reaches 32:68 at 30°C, yielding a maximum bioconversion of 230 g/L D-psicose from 700 g/L D-fructose within 100 minutes at 50°C (32.9% conversion yield) [1]. By contrast, the P. cichorii D-tagatose 3-epimerase achieves only a 20:80 equilibrium ratio under comparable conditions and yields just 150 g/L D-psicose product [1].

Bioproduction Enzymatic Conversion Rare Sugar Manufacturing

Relative Sweetness and Caloric Value

D-Psicose delivers approximately 70% of the sweetness intensity of sucrose while contributing only ~10% of the caloric value [1]. In comparative sweetener profiling, D-psicose exhibits a relative sweetness of 0.49–0.70 versus sucrose (1.0), placing it within a distinct functional window: higher than erythritol (0.53) but lower than D-tagatose (0.85–0.90) and D-allose (0.80) [2][3]. Critically, D-psicose is non-glycemic and does not raise blood glucose or insulin levels, whereas sucrose generates a robust postprandial glycemic response [4].

Low-Calorie Sweeteners Functional Foods Diabetes Nutrition

Thermodynamic Stability and Heat Capacity

Adiabatic calorimetry measurements from 13.8 K to 330 K reveal that D-psicose in the crystalline state exhibits a distinct temperature dependence of heat capacity compared to D-fructose and D-tagatose, attributable to differences in intra- and intermolecular hydrogen-bond networks [1]. Spectral analysis of the vibrational density of states rationalizes the divergent thermodynamic behavior among these three ketohexoses [1]. Standard thermodynamic functions, including calorimetric entropies, have been established for D-psicose, providing a quantitative reference unavailable for many rare sugar analogs [1].

Physical Chemistry Crystallography Thermodynamic Properties

Analytical Purity Tiers: Reference vs. Research Grade

Commercial D-psicose is available in two distinct quality tiers with direct implications for procurement: research-grade material specified at ≥97.5% purity (HPLC/ELSD) and analytical reference standard material certified at 99.89% purity . The certified reference standard is traceable and intended for quantitative analytical applications, whereas research-grade material is suited for synthetic or preparative uses . The supplier specification for research-grade material additionally confirms a melting point of 109.0°C, specific rotation [α]20/D of +2.0 to +5.0°, and identity conformance by both 1H NMR and 13C NMR .

Analytical Chemistry Quality Control Reference Standards

D-Psicose Research and Industrial Applications


Bioproduction Process Optimization

The 586-fold higher catalytic efficiency of D-psicose 3-epimerase for D-psicose over D-tagatose [1] makes D-psicose the optimal substrate for enzyme engineering studies, directed evolution campaigns, and immobilized-enzyme reactor optimization. Researchers screening novel epimerase variants or optimizing bioconversion processes should preferentially use analytical-grade D-psicose (≥99.0% HPLC purity with NMR identity confirmation ) to ensure that observed kinetic differences reflect genuine enzyme properties rather than substrate-impurity artifacts.

Non-Glycemic Sweetener for Functional Foods

D-Psicose's sweetener profile—70% relative sweetness of sucrose with only ~10% of the caloric value and no glycemic response [1]—positions it as the preferred sugar replacement in products targeting diabetic, weight-management, and metabolic-health consumers. Compared to D-tagatose (85–90% sweetness, ~2 kcal/g), D-psicose offers a lower caloric density at the cost of moderately lower sweetness intensity, enabling formulators to achieve sweetness–calorie trade-offs distinct from tagatose-based recipes . D-psicose's high water solubility (~1.0 kg/L [2]) further supports liquid formulation applications where solubility constraints limit alternatives.

Analytical Method Development and Quality Control

For HPLC method development, validation, and routine quality control of D-psicose in food matrices or biological samples, only certified analytical reference standard material with documented purity (99.89% [1]) is appropriate. Research-grade material at 97.5–99.0% purity introduces a 1–2.5% impurity window that can manifest as systematic quantification bias, co-eluting peaks, or inaccurate calibration curves. The availability of material with both HPLC purity certification and NMR identity conformance provides unambiguous traceability for regulatory submissions and inter-laboratory reproducibility .

Thermodynamic and Crystallization Research

The published standard thermodynamic functions for crystalline D-psicose, including calorimetric entropy and heat capacity data from 13.8 K to 330 K [1], provide a quantitative reference framework for crystallization process design, polymorph screening, and solid-state stability prediction. Researchers investigating co-crystallization, amorphous solid dispersion, or lyophilized formulation behavior of rare sugars should select D-psicose reference data over estimated or interpolated values derived from D-fructose or D-tagatose, as these three ketohexoses exhibit structurally distinct hydrogen-bond networks that govern their thermal behavior [1].

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